2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with chloro, nitro, and boronic ester groups. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-3-nitropyridine.
Borylation: The nitrated product is then subjected to a borylation reaction. This involves the use of a boronic ester reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.
Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to minimize costs and environmental impact.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling and reduction reactions.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol are typically used.
Major Products
Aminopyridine Derivatives: Formed through the reduction of the nitro group.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates cross-coupling reactions by forming a transient boronate complex with the palladium catalyst. This complex then undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the pyridine ring, used in similar borylation reactions.
2-Nitro-5-pyridineboronic acid pinacol ester: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
The uniqueness of 2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its boronic ester group makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, while the chloro and nitro groups provide additional sites for further functionalization.
Properties
IUPAC Name |
2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHXJSXZTYJEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144013 |
Source
|
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-11-9 |
Source
|
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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